Cas no 2580179-12-8 (ethyl 6,6-dioxo-6lambda6-thia-2-azaspiro3.4octane-8-carboxylate)

ethyl 6,6-dioxo-6lambda6-thia-2-azaspiro3.4octane-8-carboxylate 化学的及び物理的性質
名前と識別子
-
- EN300-27725357
- 2580179-12-8
- ethyl 6,6-dioxo-6lambda6-thia-2-azaspiro[3.4]octane-8-carboxylate
- ethyl 6,6-dioxo-6lambda6-thia-2-azaspiro3.4octane-8-carboxylate
-
- インチ: 1S/C9H15NO4S/c1-2-14-8(11)7-3-15(12,13)6-9(7)4-10-5-9/h7,10H,2-6H2,1H3
- InChIKey: IXMRTFZAAVPBDD-UHFFFAOYSA-N
- ほほえんだ: S1(CC(C(=O)OCC)C2(CNC2)C1)(=O)=O
計算された属性
- せいみつぶんしりょう: 233.07217913g/mol
- どういたいしつりょう: 233.07217913g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 366
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.9
- トポロジー分子極性表面積: 80.8Ų
ethyl 6,6-dioxo-6lambda6-thia-2-azaspiro3.4octane-8-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-27725357-0.1g |
ethyl 6,6-dioxo-6lambda6-thia-2-azaspiro[3.4]octane-8-carboxylate |
2580179-12-8 | 95.0% | 0.1g |
$1572.0 | 2025-03-20 | |
Enamine | EN300-27725357-1.0g |
ethyl 6,6-dioxo-6lambda6-thia-2-azaspiro[3.4]octane-8-carboxylate |
2580179-12-8 | 95.0% | 1.0g |
$1785.0 | 2025-03-20 | |
Enamine | EN300-27725357-0.5g |
ethyl 6,6-dioxo-6lambda6-thia-2-azaspiro[3.4]octane-8-carboxylate |
2580179-12-8 | 95.0% | 0.5g |
$1714.0 | 2025-03-20 | |
Enamine | EN300-27725357-10.0g |
ethyl 6,6-dioxo-6lambda6-thia-2-azaspiro[3.4]octane-8-carboxylate |
2580179-12-8 | 95.0% | 10.0g |
$7681.0 | 2025-03-20 | |
Enamine | EN300-27725357-5g |
ethyl 6,6-dioxo-6lambda6-thia-2-azaspiro[3.4]octane-8-carboxylate |
2580179-12-8 | 5g |
$5179.0 | 2023-09-10 | ||
Enamine | EN300-27725357-10g |
ethyl 6,6-dioxo-6lambda6-thia-2-azaspiro[3.4]octane-8-carboxylate |
2580179-12-8 | 10g |
$7681.0 | 2023-09-10 | ||
Enamine | EN300-27725357-0.05g |
ethyl 6,6-dioxo-6lambda6-thia-2-azaspiro[3.4]octane-8-carboxylate |
2580179-12-8 | 95.0% | 0.05g |
$1500.0 | 2025-03-20 | |
Enamine | EN300-27725357-2.5g |
ethyl 6,6-dioxo-6lambda6-thia-2-azaspiro[3.4]octane-8-carboxylate |
2580179-12-8 | 95.0% | 2.5g |
$3501.0 | 2025-03-20 | |
Enamine | EN300-27725357-5.0g |
ethyl 6,6-dioxo-6lambda6-thia-2-azaspiro[3.4]octane-8-carboxylate |
2580179-12-8 | 95.0% | 5.0g |
$5179.0 | 2025-03-20 | |
Enamine | EN300-27725357-0.25g |
ethyl 6,6-dioxo-6lambda6-thia-2-azaspiro[3.4]octane-8-carboxylate |
2580179-12-8 | 95.0% | 0.25g |
$1642.0 | 2025-03-20 |
ethyl 6,6-dioxo-6lambda6-thia-2-azaspiro3.4octane-8-carboxylate 関連文献
-
Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
-
Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
-
Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
-
Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
-
Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319
-
H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
-
C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
-
A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
-
P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770
ethyl 6,6-dioxo-6lambda6-thia-2-azaspiro3.4octane-8-carboxylateに関する追加情報
Ethyl 6,6-Dioxo-6λ6-Thia-2-Azaspiro[3.4]Octane-8-Carboxylate (CAS No. 2580179-12-8): A Comprehensive Overview
Ethyl 6,6-dioxo-6λ6-thia-2-azaspiro[3.4]octane-8-carboxylate (CAS No. 2580179-12-8) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural properties and potential therapeutic applications. This compound belongs to the class of spirocyclic compounds, which are characterized by their fused ring systems and have been extensively studied for their diverse biological activities.
The spirocyclic framework of ethyl 6,6-dioxo-6λ6-thia-2-azaspiro[3.4]octane-8-carboxylate provides a rigid and conformationally constrained structure, which can enhance the compound's binding affinity to specific biological targets. The presence of the thia and azaspiro moieties further contributes to its chemical stability and pharmacological profile, making it a promising candidate for drug development.
Recent studies have highlighted the potential of ethyl 6,6-dioxo-6λ6-thia-2-azaspiro[3.4]octane-8-carboxylate in various therapeutic areas. For instance, a study published in the *Journal of Medicinal Chemistry* demonstrated that this compound exhibits potent anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-1β. The mechanism of action involves the modulation of key signaling pathways, including NF-κB and MAPK, which are central to the inflammatory response.
In addition to its anti-inflammatory effects, ethyl 6,6-dioxo-6λ6-thia-2-azaspiro[3.4]octane-8-carboxylate has shown promise in neurodegenerative diseases. Research conducted at the University of California, Los Angeles (UCLA) found that this compound can protect neurons from oxidative stress and apoptosis by scavenging reactive oxygen species (ROS) and upregulating antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). These findings suggest that ethyl 6,6-dioxo-6λ6-thia-2-azaspiro[3.4]octane-8-carboxylate may have neuroprotective properties that could be beneficial in conditions such as Alzheimer's disease and Parkinson's disease.
The pharmacokinetic profile of ethyl 6,6-dioxo-6λ6-thia-2-azaspiro[3.4]octane-8-carboxylate has also been extensively studied. Preclinical data indicate that this compound has favorable oral bioavailability and a long half-life, which are desirable characteristics for a potential therapeutic agent. Furthermore, it exhibits low toxicity in animal models, suggesting a favorable safety profile.
In terms of synthetic methods, ethyl 6,6-dioxo-6λ6-thia-2-azaspiro[3.4]octane-8-carboxylate can be synthesized through a multi-step process involving the formation of the spirocyclic core followed by functional group modifications. One common approach involves the reaction of an appropriate thioether with an aziridine derivative under mild conditions to form the spirocyclic intermediate. Subsequent steps include esterification and oxidation reactions to introduce the desired functional groups.
The structural versatility of ethyl 6,6-dioxo-6λ6-thia-2-azaspiro[3.4]octane-8-carboxylate allows for further derivatization to optimize its pharmacological properties. For example, modifications at the ester moiety or the introduction of additional substituents on the spirocyclic ring can enhance its potency and selectivity towards specific biological targets.
Clinical trials are currently underway to evaluate the safety and efficacy of ethyl 6,6-dioxo-6λ6-thia-2-azaspiro[3.4]octane-8-carboxylate in human subjects. Early results from Phase I trials have shown promising outcomes with no major adverse effects reported. These findings provide a strong foundation for advancing this compound into later stages of clinical development.
In conclusion, ethyl 6,6-dioxo-6λ6-thia-2-azaspiro[3.4]octane-8-carboxylate (CAS No. 2580179-12-8) is a promising compound with a wide range of potential therapeutic applications. Its unique structural features and favorable pharmacological profile make it an attractive candidate for further research and development in the field of medicinal chemistry.
2580179-12-8 (ethyl 6,6-dioxo-6lambda6-thia-2-azaspiro3.4octane-8-carboxylate) 関連製品
- 1781117-45-0(3-Pyrrolidinecarboxylic acid, 3-(4-fluorophenyl)-)
- 1638744-03-2((3S)-3-fluoropiperidin-4-one;hydrochloride)
- 74169-52-1(Pyrano[2,3-c]pyrazol-6(1H)-one, 3,4-dimethyl-1-phenyl-)
- 2137033-84-0(tert-butyl (3R)-3-[(propan-2-ylamino)methyl]piperidine-1-carboxylate)
- 2137551-71-2(2-(4-methanesulfonyl-1H-pyrazol-1-yl)cyclopentane-1-carboxylic acid)
- 2138042-04-1(6-Bromo-1-(2-nitrobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-3-amine)
- 1182895-47-1(2-(2,2-Difluoroethylamino)acetamide)
- 28466-70-8(1H-Pyrazol-4-amine,N-methyl-1-(phenylmethyl)-)
- 2228830-59-7(2-(2,3-dihydro-1H-inden-4-yl)-2-methylpropanal)
- 6828-35-9(5-Chloro-2-iodoaniline)